Product packaging for 4-Iodobenzo[d]thiazol-5-amine(Cat. No.:)

4-Iodobenzo[d]thiazol-5-amine

Cat. No.: B13675347
M. Wt: 276.10 g/mol
InChI Key: LNAIMJCVRRJQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodobenzo[d]thiazol-5-amine (CAS 2267331-28-0) is a valuable chemical reagent built on the benzothiazole scaffold, a structure recognized for its wide range of pharmaceutical applications in medicinal chemistry . This compound is of significant interest in antimicrobial research and drug discovery, particularly in the development of new therapeutic agents to combat drug-resistant bacterial strains . The benzothiazole core is a privileged structure in drug design, and the iodine substituent at the 4-position offers a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, enabling the exploration of more complex derivatives . Researchers utilize this and related benzothiazole derivatives to synthesize new compounds for evaluating antimicrobial activity and inhibiting key bacterial enzymes like dihydropteroate synthase (DHPS) . The molecular formula is C 7 H 5 IN 2 S and the molecular weight is 276.10 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2S B13675347 4-Iodobenzo[d]thiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

4-iodo-1,3-benzothiazol-5-amine

InChI

InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2

InChI Key

LNAIMJCVRRJQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)I)N=CS2

Origin of Product

United States

Chemical Reactivity and Transformation of 4 Iodobenzo D Thiazol 5 Amine

Reactions Involving the Iodine Substituent

The carbon-iodine (C-I) bond in 4-Iodobenzo[d]thiazol-5-amine is a key site for functionalization, primarily through transition metal-catalyzed reactions. Aryl iodides are highly valued in organic synthesis due to their reactivity, which is often superior to that of other aryl halides in cross-coupling reactions. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-I bond of this compound serves as an excellent electrophilic partner in these transformations. wikipedia.orglibretexts.org These reactions are fundamental in the synthesis of complex organic molecules. nih.govresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For this compound, a Suzuki reaction would enable the introduction of various aryl or vinyl substituents at the 4-position. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. scielo.br Coupling this compound with various alkynes provides a direct route to 4-alkynylbenzo[d]thiazole derivatives, which are important intermediates in medicinal chemistry.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com Reacting this compound with alkenes such as styrenes or acrylates would yield 4-vinylbenzo[d]thiazole derivatives. This process is crucial for extending carbon chains and creating conjugated systems. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides
Coupling ReactionCatalyst/PrecatalystLigand (if separate)BaseSolventTypical Temperature
Suzuki Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF80-120 °C
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMFRoom Temp - 80 °C
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the benzothiazole (B30560) ring system itself has some electron-withdrawing character. However, the presence of the electron-donating amine group at the 5-position (ortho to the iodine) deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the iodide by a nucleophile via a classical SNAr mechanism is generally difficult and would require harsh reaction conditions or the use of a strong catalyst system, such as copper-catalysis (Ullmann condensation).

The mechanism of palladium-catalyzed cross-coupling reactions fundamentally involves oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. libretexts.orgumb.edu This is a critical step where the C-I bond is broken, and two new bonds are formed between the palladium center and the aryl group and the iodide, respectively. umb.edu This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two. wikipedia.orguu.nl The high reactivity of aryl iodides facilitates this step, often making it the rate-determining step in the catalytic cycle.

Transmetalation (for Suzuki/Sonogashira) : In reactions like the Suzuki coupling, the arylpalladium(II) iodide intermediate then undergoes transmetalation with the organoboron reagent (activated by a base). In the Sonogashira coupling, a copper acetylide, formed in situ, reacts with the palladium intermediate.

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. libretexts.org In this intramolecular process, the two organic groups (the benzothiazole moiety and the newly introduced group) on the palladium(II) center are coupled, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org This step is favored when the newly formed C-C bond is strong. wikipedia.org

Reactions Involving the Amine Substituent

The primary amine group (-NH₂) at the 5-position is a nucleophilic center and a site for various functionalization reactions, including acylation, sulfonylation, alkylation, and arylation. researchgate.net

The nucleophilic amine group readily reacts with electrophilic acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) converts the amine into a more complex amide. This transformation is often used to install protecting groups or to synthesize biologically active amide derivatives.

Sulfonylation: The amine can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. Sulfonamides are a prominent structural motif in many pharmaceutical compounds.

Alkylation: The direct N-alkylation of the primary amine can be achieved using alkyl halides. mdpi.com However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) is typically accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. semanticscholar.org This reaction couples the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a strong base. This method is highly versatile, allowing for the synthesis of a wide range of diarylamine derivatives. researchgate.netresearchgate.net

Table 2: General Conditions for N-Arylation of Aromatic Amines (Buchwald-Hartwig Amination)
Arylating AgentCatalyst/PrecatalystLigandBaseSolventTypical Temperature
Aryl Bromide/IodidePd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °C
Aryl TriflatesPd(OAc)₂P(t-Bu)₃, DPPFK₂CO₃, Cs₂CO₃Toluene, DME70-100 °C
Aryl ChloridePd₂(dba)₃, Pd(OAc)₂cataCXium A, BrettPhosLiHMDS, K₃PO₄Toluene, Dioxane100-130 °C

Condensation Reactions with Carbonyl Compounds

The primary amino group at the 5-position of this compound is expected to readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding imine, commonly known as a Schiff base.

The general mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the attack of the nitrogen atom of the amine. The resulting intermediate then eliminates a water molecule to form the C=N double bond. The reaction is often catalyzed by an acid and may require azeotropic removal of water to drive the equilibrium towards the product.

Table 1: Predicted Products of Condensation Reactions

Carbonyl CompoundPredicted Product
Benzaldehyde (B42025)(E)-N-benzylidene-4-iodobenzo[d]thiazol-5-amine
AcetoneN-(propan-2-ylidene)-4-iodobenzo[d]thiazol-5-amine
CyclohexanoneN-cyclohexylidene-4-iodobenzo[d]thiazol-5-amine

Note: The reactivity can be influenced by the electronic nature of the carbonyl compound and the steric hindrance around the reaction centers.

Diazotization and Subsequent Transformations

The 5-amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting 4-iodobenzo[d]thiazol-5-diazonium chloride is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions.

These transformations allow for the replacement of the diazonium group with a wide range of substituents, providing a powerful synthetic route to various 5-substituted benzothiazole derivatives.

Table 2: Potential Transformations of the Diazonium Salt

ReagentProduct
CuCl/HCl5-Chloro-4-iodobenzo[d]thiazole
CuBr/HBr5-Bromo-4-iodobenzo[d]thiazole
CuCN/KCN4-Iodobenzo[d]thiazole-5-carbonitrile
KI4,5-Diiodobenzo[d]thiazole
HBF₄, heat5-Fluoro-4-iodobenzo[d]thiazole
H₂O, heat4-Iodobenzo[d]thiazol-5-ol

Reactivity of the Benzothiazole Core

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the benzothiazole ring system is susceptible to electrophilic aromatic substitution. The directing effects of the substituents already present—the fused thiazole (B1198619) ring, the iodine atom, and the amino group (or its derivative)—will determine the position of further substitution. The amino group is a strong activating group and an ortho-, para-director. The iodine atom is a deactivating group but also an ortho-, para-director. The fused thiazole ring is generally considered to be deactivating.

Given the strong activating effect of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. However, the position para to the amino group is already occupied by the fused thiazole ring. Therefore, substitution is predicted to occur at the 6-position (ortho to the amino group). Steric hindrance from the adjacent iodine atom at the 4-position might influence the regioselectivity.

Modifications and Derivatizations at the Thiazole Nitrogen or Sulfur Atoms

The nitrogen and sulfur atoms within the thiazole ring possess lone pairs of electrons, making them potential sites for chemical modification, although the aromatic nature of the ring reduces their nucleophilicity compared to their counterparts in non-aromatic systems.

N-Alkylation/N-Acylation: The thiazole nitrogen is generally not readily alkylated or acylated due to the delocalization of its lone pair into the aromatic system. However, under forcing conditions with potent electrophiles, such reactions might be possible.

S-Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or peroxy acids. This modification would significantly alter the electronic properties of the benzothiazole ring system.

Advanced Organic Transformations Utilizing this compound as a Reagent

The presence of the aryl iodide functionality opens up a vast array of possibilities for advanced organic transformations, particularly transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium.

These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position, enabling the synthesis of a wide range of complex derivatives.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerReaction NamePredicted Product
Arylboronic acidSuzuki Coupling4-Aryl-benzo[d]thiazol-5-amine
Terminal alkyneSonogashira Coupling4-(Alkynyl)benzo[d]thiazol-5-amine
OrganostannaneStille Coupling4-(Aryl/Alkyl)benzo[d]thiazol-5-amine
Amine/AmideBuchwald-Hartwig AminationN-Substituted-4-(amino)benzo[d]thiazol-5-amine

Cycloaddition Reactions (Potential for building complex scaffolds)

While the benzothiazole ring itself is generally not a reactive diene or dienophile in typical Diels-Alder reactions due to its aromaticity, the functional groups on this compound could be modified to participate in cycloaddition reactions. For instance, the amino group could be transformed into an azide, which could then undergo [3+2] cycloaddition reactions with alkynes or alkenes (Huisgen cycloaddition) to form triazole rings. Such strategies would allow for the construction of more complex, fused heterocyclic systems.

Rearrangement Reactions (Potential for skeletal modifications)

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the inherent reactivity of the benzothiazole core suggests potential pathways for skeletal modifications. Research on related benzothiazole derivatives has demonstrated a capacity for ring-opening, ring contraction, and more complex skeletal editing, providing a foundation for predicting the potential transformations of this compound.

One potential avenue for skeletal modification involves the oxidative ring-opening of the thiazole moiety. Studies on benzothiazole derivatives have shown that under mild oxidative conditions, the thiazole ring can be cleaved to produce acyl aminobenzene sulfonate esters scholaris.ca. This process, which involves the opening of the thiazole ring and subsequent functionalization of the resulting thiol, highlights the lability of the benzothiazole core under specific oxidative pressures. Such a ring-opening could serve as an entry point for further synthetic manipulations, leading to novel molecular skeletons.

Another possibility for skeletal rearrangement is through ring contraction of larger, related heterocyclic systems to form the benzothiazole scaffold. For instance, 1,4-benzothiazines have been shown to undergo ring contraction to yield benzothiazole derivatives nih.govbeilstein-journals.orgthieme-connect.de. This type of transformation underscores the thermodynamic stability of the benzothiazole ring system and suggests that precursors with larger rings containing the necessary structural elements could be potential sources for substituted benzothiazoles via rearrangement.

More advanced and direct skeletal modifications of the benzothiazole ring have also been reported through "skeletal editing" techniques. A notable example is the conversion of benzothiazolium salts into spiro[benzothiazole-n-alkanes] through a carbon-to-carbon single-atom swapping mechanism researchgate.netnih.gov. This innovative approach allows for the precise insertion and reorganization of atoms within the core structure, leading to significant changes in the molecular architecture researchgate.netnih.gov. While this has been demonstrated on the thiazolium salt, it points to the potential for developing similar strategies for neutral benzothiazoles like this compound.

Furthermore, the fundamental reactivity of the thiazole ring itself includes participation in cycloaddition reactions. Under thermal conditions, thiazoles can react with alkynes in a Diels-Alder type fashion, which, after the extrusion of sulfur, can lead to the formation of a pyridine ring wikipedia.org. This transformation represents a significant alteration of the heterocyclic core, converting a five-membered sulfur-containing ring into a six-membered nitrogen-containing ring. The presence of the iodo and amine substituents on the benzo ring of this compound would likely influence the electronic properties and reactivity of the thiazole moiety in such cycloadditions.

While the specific rearrangement reactions of this compound remain an area for future investigation, the known reactivity of the broader benzothiazole class provides a strong indication of the potential for diverse and synthetically valuable skeletal modifications.

Table of Potential Rearrangement Reactions of the Benzothiazole Core

Reaction TypeDescriptionPotential Outcome
Oxidative Ring-OpeningCleavage of the thiazole ring under oxidative conditions.Formation of functionalized aminobenzene derivatives.
Ring ContractionFormation of the benzothiazole ring from a larger heterocyclic precursor (e.g., 1,4-benzothiazine).Synthesis of substituted benzothiazoles.
Skeletal EditingPrecise atom swapping or reorganization within the core structure.Generation of novel spirocyclic or rearranged benzothiazole skeletons.
Cycloaddition-ExtrusionDiels-Alder type reaction with an alkyne followed by sulfur extrusion.Conversion of the thiazole ring to a pyridine ring.

Spectroscopic and Crystallographic Approaches to Structural Elucidation of 4 Iodobenzo D Thiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within the molecular structure of 4-Iodobenzo[d]thiazol-5-amine.

In the ¹H NMR spectrum of this compound, specific resonances corresponding to each unique proton in the molecule are expected. The aromatic region of the spectrum would be of particular interest. The proton on the thiazole (B1198619) ring (H2) is anticipated to appear as a singlet in the downfield region, typically between δ 8.5 and 9.5 ppm, owing to the deshielding effect of the adjacent sulfur and nitrogen atoms.

The protons on the benzene (B151609) ring (H6 and H7) would present as an AX or AB spin system, depending on the solvent and the spectrometer's field strength. The proton at the C6 position is expected to be a doublet, with its chemical shift influenced by the adjacent amino group. Similarly, the proton at the C7 position would also appear as a doublet. The coupling constant between these two protons (³JHH) would be characteristic of ortho-coupling in a benzene ring, typically in the range of 7-9 Hz. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.5 - 9.5s-
H66.5 - 7.5d7 - 9
H77.0 - 8.0d7 - 9
-NH₂Variablebr s-

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom of the thiazole ring (C2) is typically observed in the downfield region of the spectrum, often above δ 150 ppm. The quaternary carbons, C3a, C4, C5, and C7a, will also have characteristic chemical shifts. The C4 carbon, being directly attached to the iodine atom, will experience a significant shielding effect, causing its resonance to appear at a relatively upfield position for an aromatic carbon, generally between δ 90 and 110 ppm. Conversely, the C5 carbon, bonded to the amino group, will be shielded and appear in the range of δ 140-150 ppm. The remaining aromatic carbons, C6 and C7, will resonate in the typical aromatic region of δ 110-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2> 150
C3a145 - 155
C490 - 110
C5140 - 150
C6110 - 125
C7120 - 135
C7a130 - 140

Note: These are predicted values and may vary based on experimental conditions.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. A cross-peak between the signals for H6 and H7 would confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons C2, C6, and C7 by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons. For instance, the H2 proton would show a correlation to C3a and C7a. The H6 proton would show correlations to C4, C5, and C7a, while the H7 proton would correlate with C3a and C5. These long-range correlations provide a complete and robust assignment of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₅IN₂S), the expected exact mass can be calculated. The presence of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass with a high degree of accuracy (typically within 5 ppm) would confirm the elemental composition of the molecule. The characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) would also be observed.

Table 3: Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass
[M]+•C₇H₅IN₂S275.9273
[M+H]⁺C₇H₆IN₂S276.9351

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. Expected fragmentation pathways could include the loss of iodine, the cleavage of the thiazole ring, or the loss of the amino group. For example, a significant fragment ion corresponding to the loss of an iodine radical ([M-I]⁺) would be a strong indicator of the presence of the iodine substituent. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features: the amino group (NH₂), the aromatic benzothiazole (B30560) core, and the carbon-iodine bond.

The primary amine (NH₂) group is typically characterized by two absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, a scissoring vibration for the N-H bond is expected to appear in the 1650-1580 cm⁻¹ range.

The aromatic C-H stretching vibrations of the benzene ring portion of the benzothiazole system would likely be observed around 3100-3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is anticipated to produce a peak in the 1630-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ range, providing further evidence of the benzothiazole core.

The C-I bond, due to its lower bond strength and the heavy mass of the iodine atom, will exhibit a stretching vibration at a much lower frequency, typically in the 600-500 cm⁻¹ region of the far-infrared spectrum.

A summary of the expected characteristic IR absorption peaks for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3250
Primary Amine (N-H)Scissoring (Bending)1650 - 1580
Aromatic (C-H)Stretch3100 - 3000
Aromatic (C=C)Stretch1600 - 1450
Thiazole (C=N)Stretch1630 - 1550
Carbon-Iodine (C-I)Stretch600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated benzothiazole ring system. The presence of the amino group (-NH₂), an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

The iodine substituent may also influence the electronic transitions, potentially leading to further shifts in the absorption bands. Typically, halogen substituents can have a modest bathochromic effect. The spectrum would likely exhibit multiple absorption bands corresponding to the different electronic transitions within the aromatic and heterocyclic system.

The expected electronic transitions and their corresponding hypothetical λmax values for this compound are outlined in the table below. These values are estimations based on the known effects of substituents on the benzothiazole chromophore.

Electronic Transition Associated Chromophore Expected λmax (nm)
π → πBenzothiazole Ring System~ 280 - 320
n → πThiazole Moiety (C=N)~ 350 - 400

X-ray Crystallography for Solid-State Structural Elucidation

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal the planarity of the benzothiazole ring system and the precise positions of the iodine and amine substituents on the benzene ring.

Key structural parameters that would be determined include:

The C-I bond length.

The C-N bond lengths of the amine group and the thiazole ring.

The bond angles within the fused ring system.

The torsion angles, which describe the orientation of the amine group relative to the aromatic ring.

Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding involving the amine group and potential halogen bonding involving the iodine atom. These interactions are crucial for understanding the solid-state properties of the compound.

A hypothetical table of selected crystallographic data for this compound is provided below, representing the type of information that would be obtained from such an analysis.

Parameter Description Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Unit cell dimension7.5
b (Å)Unit cell dimension10.2
c (Å)Unit cell dimension12.8
α (°)Unit cell angle90
β (°)Unit cell angle90
γ (°)Unit cell angle90
V (ų)Unit cell volume979.2
ZMolecules per unit cell4
C-I Bond Length (Å)~ 2.10
C-NH₂ Bond Length (Å)~ 1.40

Theoretical and Computational Investigations of 4 Iodobenzo D Thiazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 4-Iodobenzo[d]thiazol-5-amine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Electron Density Distribution: Mapping of where the electrons are most likely to be found, which helps in identifying electron-rich and electron-poor regions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding how a molecule will interact with other reagents.

HOMO: The outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is likely to be localized on the electron-rich thiazole (B1198619) and amine groups, while the LUMO may be distributed across the aromatic system. The iodine substituent would also influence the energies of these orbitals. A hypothetical representation of FMO data is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This data is illustrative and not based on published experimental or computational results.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

DFT calculations are also extensively used to simulate various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): DFT can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, providing a theoretical spectrum that can be compared with experimental data for structure verification.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to simulate its IR spectrum. This helps in identifying the presence of specific functional groups, such as the N-H stretch of the amine group or the C-I stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides insights into the color and photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While this compound has a relatively rigid core structure, molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the amine group and its interactions with solvent molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. This would be particularly useful in understanding how the molecule behaves in a biological environment or in solution.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as Suzuki or Buchwald-Hartwig couplings, which are common for iodoarenes. DFT calculations can be used to:

Map the Reaction Pathway: Identify the sequence of elementary steps that lead from reactants to products.

Locate Transition States: Find the highest energy point along the reaction pathway, which determines the reaction rate.

Calculate Activation Energies: The energy barrier that must be overcome for the reaction to occur.

Such studies provide valuable insights into the feasibility and kinetics of a reaction, guiding the design of synthetic routes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

When a molecule has multiple reactive sites, predicting the outcome of a reaction can be challenging. Computational methods can be used to predict the regioselectivity (which site reacts) and stereoselectivity (the spatial arrangement of the product). For this compound, this could involve:

Analyzing the Reactivity of Different Sites: By examining properties like atomic charges, Fukui functions (which indicate local reactivity), and the shapes of frontier orbitals, the most likely site of attack by a reagent can be predicted.

Comparing the Energies of Possible Products: The relative stability of different isomers can be calculated to predict the major product of a reaction.

Role of 4 Iodobenzo D Thiazol 5 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Extended Polycyclic and Heterocyclic Systems

For instance, a Suzuki coupling reaction could be envisioned where 4-Iodobenzo[d]thiazol-5-amine is reacted with an appropriate boronic acid to form a biaryl structure. Subsequent intramolecular cyclization, potentially involving the amino group, could then lead to the formation of a new heterocyclic ring fused to the benzothiazole (B30560) core.

Similarly, the amino group can participate in condensation reactions with various electrophiles to form new heterocyclic rings. For example, reaction with a dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) or diazepine (B8756704) ring. The combination of these transformations allows for the systematic construction of complex, multi-ring systems with potential applications in materials science and medicinal chemistry. The synthesis of benzo nih.govnih.govthiazolo[2,3-c] nih.govd-nb.infonih.govtriazole derivatives through C-H bond functionalization of disulfide intermediates highlights a modern approach to constructing such fused systems, a strategy that could potentially be adapted for derivatives of this compound. nih.gov

Scaffold for the Development of Functional Organic Materials

The benzothiazole moiety is a known component in various functional organic materials due to its electron-deficient nature and rigid planar structure, which can facilitate intermolecular π-π stacking and charge transport. This compound serves as an excellent starting point for the synthesis of such materials. The iodo group allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.

For example, coupling with electron-donating moieties could lead to the formation of donor-acceptor type chromophores with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino group can be functionalized to further modify the material's properties, such as solubility and morphology.

The development of novel conjugated benzothiazole-N-oxides and their biological activity underscores the importance of modifying the benzothiazole core to achieve desired functionalities. semanticscholar.org This principle can be extended to the synthesis of organic materials where the electronic properties are paramount.

Building Block for Chemical Probes and Ligands in Chemical Biology Research

In the realm of chemical biology, small molecules that can act as probes or ligands are essential tools for studying biological processes. The benzothiazole scaffold is found in numerous biologically active compounds, making its derivatives attractive candidates for the development of new chemical probes and ligands. nih.gov this compound provides a platform for the synthesis of such molecules.

The amino group can be readily acylated or alkylated to introduce various functionalities, including fluorophores, affinity tags, or reactive groups for covalent labeling of proteins. The iodine atom can be utilized in late-stage functionalization to introduce radiolabels (e.g., ¹²⁵I or ¹²³I) for imaging applications or to attach larger molecular fragments through cross-coupling reactions.

The synthesis of various benzothiazole derivatives as potential biopharmaceuticals demonstrates the modularity of this scaffold in creating molecules with specific biological targets. dntb.gov.ua For example, the synthesis of novel aminothiazolylacetamido-substituted piperidone derivatives has been explored for their cytotoxic effects, showcasing the potential of amino-functionalized thiazoles in drug discovery. nih.gov

Table 1: Potential Reactions for Synthesizing Chemical Probes and Ligands

Reaction TypeReagents and ConditionsPotential Application
Acylation of AmineAcid chloride or anhydride, baseIntroduction of reporter groups
Suzuki CouplingBoronic acid, Pd catalyst, baseAttachment of targeting moieties
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseLinker for bioconjugation
Buchwald-Hartwig AminationAmine, Pd catalyst, baseSynthesis of complex ligands

Importance in the Diversification of Benzothiazole-Based Compound Libraries

The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting material for the diversity-oriented synthesis of benzothiazole-based libraries. The orthogonal reactivity of the iodo and amino groups allows for the systematic and independent introduction of a wide variety of substituents at two different positions on the benzothiazole core.

Starting from this single building block, a large number of analogues can be generated in a combinatorial fashion. For example, a library could be constructed by first reacting the amino group with a diverse set of carboxylic acids to form a library of amides. Each of these amides could then be subjected to a Suzuki coupling reaction with a diverse set of boronic acids to introduce further diversity at the 4-position. This approach allows for the rapid exploration of the chemical space around the benzothiazole scaffold, increasing the probability of identifying compounds with desired biological activities or material properties. The palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with other heterocycles is a powerful tool for creating diverse libraries. researchgate.net

Future Research Directions in the Chemistry of 4 Iodobenzo D Thiazol 5 Amine

Development of Novel and Efficient Synthetic Routes

The accessibility of 4-Iodobenzo[d]thiazol-5-amine is a prerequisite for its widespread use. While general methods for benzothiazole (B30560) synthesis are well-established, such as the condensation of 2-aminothiophenols with various electrophiles, the specific synthesis of this tetra-substituted derivative remains a key area for investigation. nih.govmdpi.com Future research should focus on developing regioselective synthetic strategies that allow for precise installation of the iodo and amino functionalities at the 4- and 5-positions, respectively.

One promising avenue could be the development of a multi-step synthesis starting from a readily available substituted aniline (B41778). For instance, a route commencing with a suitably protected 2,3-diaminoiodobenzene, followed by cyclization to form the thiazole (B1198619) ring, could be explored. Alternatively, functionalization of a pre-formed benzothiazole core presents another viable strategy. This could involve the development of selective iodination and amination reactions on a 5-aminobenzothiazole or 4-iodobenzothiazole precursor. Given the directing effects of the existing substituents, achieving the desired regiochemistry will be a central challenge. The exploration of both traditional and modern synthetic methods, including microwave-assisted synthesis and flow chemistry, could lead to more efficient and scalable production of this key intermediate. mdpi.com

A potential synthetic approach could be a copper-catalyzed tandem reaction, which has proven effective for the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates. acs.org Adapting such a methodology to a more complex starting material like a di-substituted iodoaniline could provide a direct route to the desired product.

Potential Starting Material Key Transformation Anticipated Product
Substituted 2-iodoanilineCopper-catalyzed cyclizationThis compound
5-AminobenzothiazoleRegioselective iodinationThis compound
4-IodobenzothiazoleRegioselective aminationThis compound

Exploration of Unprecedented Reaction Methodologies and Catalytic Systems

The dual functionality of this compound opens the door to a plethora of chemical transformations. The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. youtube.comyoutube.com Future research should systematically explore the reactivity of the C-I bond in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. youtube.comyoutube.comyoutube.com The development of novel catalytic systems tailored for this specific substrate could lead to the synthesis of a diverse library of 4-substituted benzothiazole derivatives with potentially interesting biological or material properties.

For instance, a Suzuki coupling could introduce various aryl or heteroaryl groups at the 4-position, while a Sonogashira coupling would allow for the installation of an alkyne moiety, a versatile functional group for further transformations via click chemistry or other addition reactions. youtube.comyoutube.com The amino group, on the other hand, can be acylated, alkylated, or used as a directing group in C-H activation reactions, further expanding the synthetic utility of this compound. Investigating the interplay and chemoselectivity between the iodo and amino groups under various reaction conditions will be a key area of study.

Iodine itself can act as a catalyst in certain organic transformations, and exploring its role in mediating reactions involving this compound could lead to novel, metal-free synthetic methodologies. organic-chemistry.orgccspublishing.org.cnnih.gov

Integration of Advanced Computational Predictions with Experimental Validation

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental design. mdpi.comnih.gov Future research on this compound should leverage computational methods, such as Density Functional Theory (DFT), to gain insights into its electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. mdpi.com These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, the feasibility of different reaction pathways, and the potential for intramolecular interactions that might influence reactivity.

For example, computational studies can be employed to model the transition states of various cross-coupling reactions, helping to identify the optimal catalyst and reaction conditions. Furthermore, in silico screening of virtual libraries of derivatives of this compound could help prioritize synthetic targets with desired electronic or photophysical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or photovoltaics. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new applications for this compound.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)HOMO-LUMO energy gapOrganic electronics
Molecular Electrostatic Potential (MESP)Reactive sitesGuiding synthetic strategy
Transition State ModelingReaction feasibilityCatalyst optimization

Harnessing the Compound's Unique Structural Features for New Chemical Discoveries

The specific arrangement of the iodo and amino groups on the benzothiazole core imparts unique structural and electronic properties to this compound. The potential for intramolecular hydrogen bonding between the amino group and the thiazole nitrogen, as well as the electronic push-pull effect between the electron-donating amino group and the electron-withdrawing iodo group, could lead to novel reactivity and applications.

Future research should focus on exploiting these features. For example, the amino group could act as a directing group in ortho-lithiation or C-H activation reactions, allowing for the selective functionalization of the adjacent C-6 position. The presence of the bulky iodine atom at the 4-position could also induce specific conformational preferences in its derivatives, which could be exploited in the design of chiral ligands or catalysts. Furthermore, the inherent fluorescence of the benzothiazole core could be modulated by derivatization at the 4- and 5-positions, leading to the development of novel fluorescent probes for biological imaging or chemical sensing.

Expanding its Utility as a Versatile Synthon in Complex Molecule Synthesis

Ultimately, the value of this compound lies in its potential as a versatile building block, or synthon, for the construction of more complex molecules. The ability to sequentially or concurrently functionalize the iodo and amino groups provides a powerful strategy for the synthesis of polyfunctionalized benzothiazoles.

Future research should aim to demonstrate the utility of this synthon in the synthesis of biologically active compounds and functional materials. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors, which often feature a substituted heterocyclic core. The benzothiazole moiety is a known pharmacophore in many anticancer and antimicrobial agents. jchemrev.comnih.gov By using this compound as a starting point, medicinal chemists could rapidly generate a library of analogues with diverse substituents at the 4-position, facilitating structure-activity relationship (SAR) studies.

In materials science, the rigid benzothiazole core, combined with the ability to introduce various functional groups through the iodo and amino handles, makes this compound an attractive synthon for the synthesis of novel organic semiconductors, dyes, and liquid crystals. The development of robust synthetic protocols that showcase the versatility of this compound will be crucial for its adoption by the wider scientific community.

Q & A

Q. What are the optimal synthetic routes for 4-Iodobenzo[d]thiazol-5-amine?

Answer: The synthesis of this compound can be adapted from methods used for its chloro analog (4-Chlorobenzo[d]thiazol-5-amine). Key steps include:

  • Cyclization : React 2-aminothiophenol with 4-iodobenzoic acid under acidic conditions (e.g., polyphosphoric acid or iodine as a cyclizing agent) to form the thiazole ring .
  • Substitution : Utilize NaH or K₂CO₃ in polar aprotic solvents (DMF/DMSO) for iodination, leveraging iodine’s electrophilic properties .

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Tips
CyclizationPolyphosphoric acid, 100–120°C, 6–8 hrsUse inert atmosphere to prevent oxidation
IodinationI₂, NaH/DMF, 60°C, 12 hrsMonitor via TLC for completion

Q. How is this compound characterized structurally?

Answer: Characterization involves:

  • ¹H/¹³C NMR : The thiazole protons appear at δ 7.2–8.0 ppm, while the iodine substituent causes deshielding in adjacent protons. The amine proton is typically broad at δ 5.5–6.0 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅IN₂S, expected m/z = 292.91) .
  • IR : C–S stretching vibrations near 1124 cm⁻¹ and N–H bending at 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity compared to other halogens in benzo[d]thiazol-5-amine derivatives?

Answer: The iodine atom’s larger size and polarizability enhance nucleophilic aromatic substitution (SNAr) reactivity. For example:

  • Cross-Coupling Reactions : Iodine facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis, enabling access to biaryl derivatives for kinase inhibitor studies .
  • Radical Reactions : Iodine’s leaving-group ability supports photoredox-mediated C–H functionalization, useful for late-stage diversification .

Contradiction Note : While chloro analogs show higher stability in storage, iodinated derivatives may require stabilization against light-induced degradation. Always store under argon in dark conditions .

Q. What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-Glo™ luminescent assays to measure IC₅₀ values .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HEPG-2) via SRB assays, comparing results to normal fibroblasts (WI-38) to assess selectivity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for targets like serotonin receptors .

Q. Table 2: Example Cytotoxicity Data

Cell LineIC₅₀ (µM)Selectivity Index (vs. WI-38)
MCF-712.33.5
HEPG-28.75.2
WI-38 (normal)>100

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series) .
  • Purity Validation : Use HPLC-MS (>95% purity) to exclude confounding by synthetic byproducts .
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., fluorescence-based and radiometric assays) .

Q. What are the challenges in optimizing this compound for in vivo studies?

Answer: Key challenges include:

  • Solubility : Poor aqueous solubility requires formulation with co-solvents (e.g., PEG-400) or nanoemulsion techniques .
  • Metabolic Stability : Screen using liver microsomes to identify metabolic soft spots; introduce blocking groups (e.g., methyl or fluorine) to enhance half-life .
  • Toxicity Profiling : Conduct acute toxicity studies in rodents (OECD 423) before progressing to PD/PK models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.